(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal
Description
(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal is an organic compound characterized by the presence of a hydroxy group, a methoxyphenyl group, and an aldehyde group
Properties
IUPAC Name |
(Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-7,11H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASQXFIYEDZPDK-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CO)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/O)/C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal typically involves the aldol condensation reaction between 4-methoxybenzaldehyde and acetaldehyde. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 3-hydroxy-2-(4-methoxyphenyl)propanoic acid.
Reduction: 3-hydroxy-2-(4-methoxyphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal involves its interaction with specific molecular targets. The hydroxy and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal: Similar structure but with a different configuration around the double bond.
3-hydroxy-2-(4-methoxyphenyl)propanoic acid: Oxidized form of the compound.
3-hydroxy-2-(4-methoxyphenyl)propan-1-ol: Reduced form of the compound.
Uniqueness
(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal is unique due to its specific configuration and the presence of both hydroxy and aldehyde groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Biological Activity
(2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal, also known as a methoxyphenol derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Chemical Formula : C10H10O3
- Molecular Weight : 178.1846 g/mol
- Structure : Contains a hydroxy group and an aldehyde group, which contribute to its reactivity and interaction with biological targets.
Antioxidant Properties
Research indicates that (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal exhibits significant antioxidant activity . The presence of hydroxyl and aldehyde functional groups allows the compound to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
The compound has been studied for its antimicrobial properties . Preliminary studies suggest that it can inhibit the growth of several pathogenic bacteria and fungi. The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.
Antitumor Activity
In vitro studies have shown that (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal possesses antitumor effects , particularly against cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound's cytotoxicity was assessed using the MTT assay, revealing an IC50 value of approximately 2.86 μM for HeLa cells after 48 hours of exposure. This indicates a potent ability to inhibit cell proliferation .
The biological activity of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal can be attributed to its interaction with specific molecular targets:
- Hydrogen Bonding : The hydroxy and aldehyde groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity.
- Hydrophobic Interactions : The methoxyphenyl group may interact with hydrophobic pockets in proteins, influencing their function and leading to various biological effects.
Comparative Analysis
To understand the uniqueness of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (2E)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal | Isomer | Similar antioxidant activity |
| 3-hydroxy-2-(4-methoxyphenyl)propanoic acid | Oxidized form | Antimicrobial properties |
| 3-hydroxy-2-(4-methoxyphenyl)propan-1-ol | Reduced form | Potentially lower activity |
Case Studies
- Antitumor Efficacy : A study conducted on HeLa cells demonstrated that treatment with varying concentrations of (2Z)-3-hydroxy-2-(4-methoxyphenyl)prop-2-enal resulted in a dose-dependent reduction in cell viability, confirming its potential as an antitumor agent .
- Antimicrobial Evaluation : In another study, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth at low concentrations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
